Methyl 9-bromononanoate

Vue d'ensemble

Description

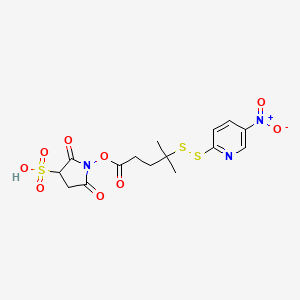

Methyl 9-bromononanoate is a chemical compound with the molecular formula C10H19BrO2 . It has an average mass of 251.161 Da and a monoisotopic mass of 250.056839 Da . It is also known by other names such as 9-Bromononanoate de méthyle (French), Methyl-9-bromnonanoat (German), and Nonanoic acid, 9-bromo-, methyl ester .

Molecular Structure Analysis

The molecular structure of Methyl 9-bromononanoate consists of a nonanoate chain (nine carbon atoms long), with a bromine atom attached to the ninth carbon and a methyl ester group at the end of the chain . The InChI code for this compound is 1S/C10H19BrO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3 .Physical And Chemical Properties Analysis

Methyl 9-bromononanoate is a liquid at room temperature . It has a density of 1.194±0.06 g/cm3 . More specific physical and chemical properties like boiling point, melting point, solubility, etc., were not found in the accessed sources.Applications De Recherche Scientifique

Synthesis of Novel Compounds

Methyl 9-bromononanoate has been used in the synthesis of unique compounds. For example, it was utilized in the creation of a series of unsaturated and polyunsaturated fatty acids containing a sulfur atom. These compounds were synthesized via Wittig coupling, which involved the reaction of triphenyl-phosphonium salt of 9-bromononanoic acid with aldehydes containing sulfur. These compounds showed inhibitory effects on the catalysis of the oxygenation of linoleic acid by soybean type-1 lipoxygenase, suggesting potential applications in biological systems (Funk & Alteneder, 1983).

Agricultural Applications

Methyl 9-bromononanoate has also been explored in agricultural contexts. It's closely related to methyl bromide, a compound used as a soil fumigant in agriculture. Research has focused on the volatilization rates of methyl bromide in agricultural settings, assessing its impact on the environment and its effectiveness as a fumigant (Majewski et al., 1995). Additionally, studies on alternatives to methyl bromide for pest and pathogen control in agriculture have been conducted, which might indirectly relate to the roles of similar compounds like methyl 9-bromononanoate (Schneider et al., 2003).

Antitumor and Antifungal Activities

Methyl 9-bromononanoate has been involved in the synthesis of substances with antitumor and antifungal properties. One such example is the synthesis of 10-Oxo-11-dodecenoic Acid and 11-Oxo-12-tridecenoic Acid, which displayed antitumor and antifungal activities (Kinoshita & Umezawa, 1961).

Biochemical Research

In biochemical research, methyl 9-bromononanoate has been used in the synthesis of specific compounds, like methyl 9-nonyloxynonanoate. This compound was synthesized to confirm the structure of a fatty acid from Solanum tuberosum, demonstrating the role of methyl 9-bromononanoate in structural elucidation and organic synthesis (Curtis & Fenwick, 1973).

Safety and Hazards

Methyl 9-bromononanoate is classified under GHS07 for safety. The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

Propriétés

IUPAC Name |

methyl 9-bromononanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWKXXYDRZHKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 9-bromononanoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Adenosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3182356.png)

![4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3182392.png)

![((4S,5S)-(-)-O-[1-Benzyl-1-(5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)-2-phenylethyl]-dicyclohexylphosphinite)(1,5-COD)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenylborate](/img/structure/B3182397.png)